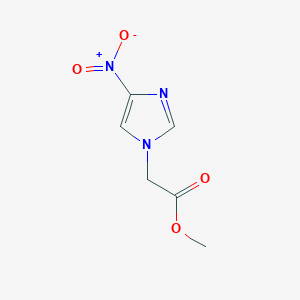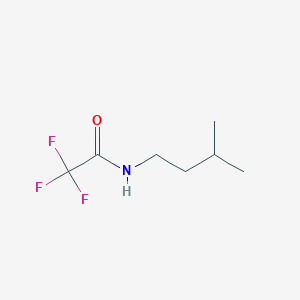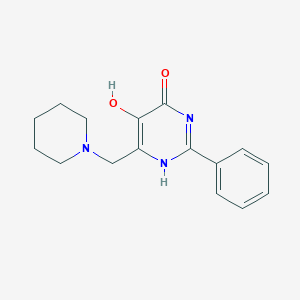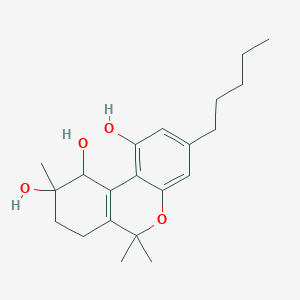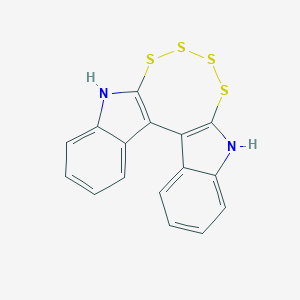
3,3'-Diindolyl-2,2'-tetrasulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
‘3,3’-Diindolyl-2,2’-tetrasulfide’ (DIM-TS) is a sulfur-containing compound that is derived from the natural plant compound, indole-3-carbinol (I3C). DIM-TS has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.
作用机制
The anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide are attributed to its ability to modulate various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3,3'-Diindolyl-2,2'-tetrasulfide also activates the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation.
生化和生理效应
3,3'-Diindolyl-2,2'-tetrasulfide has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. 3,3'-Diindolyl-2,2'-tetrasulfide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. 3,3'-Diindolyl-2,2'-tetrasulfide also exhibits potent anti-oxidative effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the major advantages of using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using 3,3'-Diindolyl-2,2'-tetrasulfide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
Several future directions for the research on 3,3'-Diindolyl-2,2'-tetrasulfide include the development of novel formulations to improve its solubility and bioavailability, the evaluation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the identification of its molecular targets and mechanisms of action.
Conclusion:
In conclusion, 3,3'-Diindolyl-2,2'-tetrasulfide is a sulfur-containing compound derived from I3C that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and oxidative stress-related disorders. The synthesis method of 3,3'-Diindolyl-2,2'-tetrasulfide involves the treatment of I3C with sulfur and a reducing agent under specific conditions. 3,3'-Diindolyl-2,2'-tetrasulfide exhibits anti-cancer effects by modulating various signaling pathways involved in cancer development and progression. 3,3'-Diindolyl-2,2'-tetrasulfide also has several biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-proliferative effects. While there are limitations to using 3,3'-Diindolyl-2,2'-tetrasulfide in lab experiments, its potential therapeutic applications and future directions for research make it a promising area of study.
合成方法
3,3'-Diindolyl-2,2'-tetrasulfide is synthesized from I3C through a series of chemical reactions. The process involves the treatment of I3C with sulfur and a reducing agent, such as sodium borohydride or sodium sulfide, under specific conditions. The resulting product is then purified using column chromatography to obtain pure 3,3'-Diindolyl-2,2'-tetrasulfide.
科学研究应用
3,3'-Diindolyl-2,2'-tetrasulfide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have reported the anti-cancer effects of 3,3'-Diindolyl-2,2'-tetrasulfide in various cancer cell lines, including breast, prostate, and lung cancer cells. 3,3'-Diindolyl-2,2'-tetrasulfide has been found to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models.
属性
CAS 编号 |
13839-92-4 |
|---|---|
产品名称 |
3,3'-Diindolyl-2,2'-tetrasulfide |
分子式 |
C16H10N2S4 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
11,12,13,14-tetrathia-9,16-diazapentacyclo[13.7.0.02,10.03,8.017,22]docosa-1(15),2(10),3,5,7,17,19,21-octaene |
InChI |
InChI=1S/C16H10N2S4/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)18-16(14)20-22-21-19-15(13)17-11/h1-8,17-18H |
InChI 键 |
XUUYUSCFRNBOCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)SSSSC4=C3C5=CC=CC=C5N4 |
其他 CAS 编号 |
13839-92-4 |
同义词 |
3,3'-diindolyl-2,2'-tetrasulfide DI-TS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



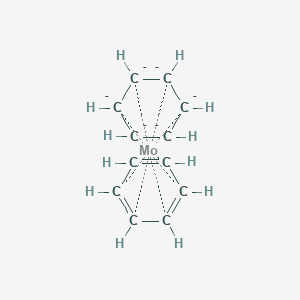

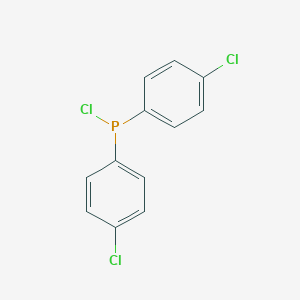
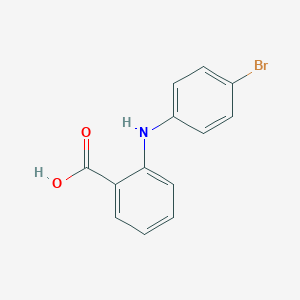
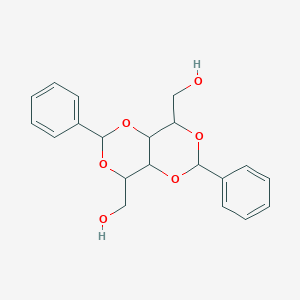
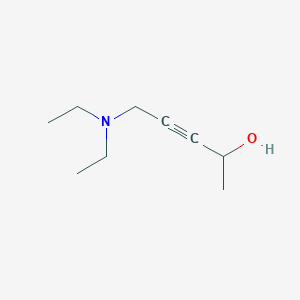
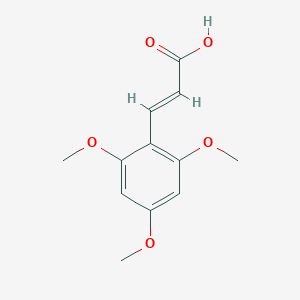
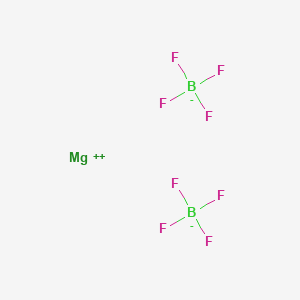
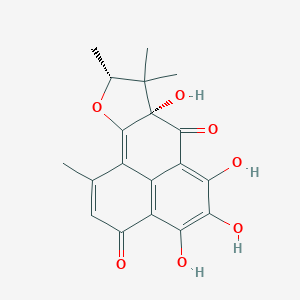
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
